molecular formula C9H9N3O2S2 B1401506 Sulfathiazole-(phenyl-13C6) CAS No. 1196157-72-8

Sulfathiazole-(phenyl-13C6)

Cat. No. B1401506
M. Wt: 261.3 g/mol
InChI Key: JNMRHUJNCSQMMB-UQUYMPKGSA-N
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Description

Sulfathiazole-(phenyl-13C6) is a labelled analogue of Sulfathiazole . It is an organosulfur compound used as a short-acting antibacterial agent . It is also known by its synonyms: 4-Amino-N-(2-thiazolyl)benzene-13C6-sulfonamide, N1-(2-Thiazolyl)sulfanilamide-13C6 . The empirical formula is 13C6C3H9N3O2S2 and it has a molecular weight of 261.27 .


Molecular Structure Analysis

The molecular structure of Sulfathiazole-(phenyl-13C6) is represented by the SMILES string N[13c]1[13cH][13cH]13cS(=O)(=O)Nc2nccs2 . This indicates the presence of a benzene ring labeled with Carbon-13 isotopes, a thiazole ring, and a sulfonamide group.


Physical And Chemical Properties Analysis

Sulfathiazole-(phenyl-13C6) is a solid at room temperature . It is suitable for HPLC and gas chromatography (GC) techniques . The compound is soluble in DMSO and slightly soluble in methanol .

Scientific Research Applications

Polymorph Control in Supercritical CO2

Sulfathiazole has been studied for its polymorph control in liquid and supercritical CO2. The research highlights the use of sulfathiazole to investigate polymorph control using the SEDS™ process in different solvents like methanol and acetone. This technique allows for the reproducible and consistent isolation of sulfathiazole polymorphs, showing its application in material science and drug formulation (Kordikowski, Shekunov, & York, 2001).

Adsorption on Metal Surfaces

A study on sulfathiazole's adsorption mechanisms on gold, silver, and copper surfaces using Surface-enhanced Raman scattering (SERS) reveals its potential in nanotechnology and surface chemistry. It was found that sulfathiazole chemisorbs on metal nanoparticles through the amide nitrogen, with different orientations of the molecule on different metals, suggesting diverse applications in materials science and nanoengineering (Ratkaj & Miljanić, 2014).

Hydrogel Sorbents for Mercury Removal

Research on sulfathiazole-based hydrogel sorbents indicates their efficacy in removing mercury(II) ion from aqueous media. The hydrogels, characterized by SEM and TGA techniques, show high adsorption capacity and selectivity for mercury ions, positioning sulfathiazole derivatives as potential materials for environmental remediation and water purification (Yetimoglu et al., 2009).

Spectroscopic and Structural Characterization

A study on Cu(II)-sulfathiazole complex with other ligands explored through various spectroscopic methods highlights the application of sulfathiazole in coordination chemistry and molecular structure analysis. This research provides insights into the structural and magnetic properties of sulfathiazole complexes, useful for material science and chemistry (Öztürk, Aycan, & Çon, 2020).

Quantum Chemical and Spectroscopic Studies

Sulfathiazole was investigated using quantum chemical methods and experimental spectroscopy, emphasizing its role in the pharmaceutical sector as a major building block. The study provides insights into the molecular structure, electronic properties, and intermolecular interactions of sulfathiazole, suggesting its significance in pharmaceutical chemistry and molecular modeling (Fatima et al., 2021).

Safety And Hazards

Sulfathiazole-(phenyl-13C6) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It also poses a short-term (acute) aquatic hazard (Category 3) and long-term (chronic) aquatic hazard (Category 3) .

properties

IUPAC Name

4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRHUJNCSQMMB-UQUYMPKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746847
Record name 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfathiazole-(phenyl-13C6)

CAS RN

1196157-72-8
Record name 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ahmadi, F Zarean Bani-Asadi… - Egyptian Journal of …, 2021 - ejvs.journals.ekb.eg
… Then, 10 µg/ mL internal standards solutions (sulfamethazine phenyl 13C6 and sulfathiazole phenyl 13C6 and demeclocycline) (with concentration of 50 ng/g) were added to samples …
Number of citations: 7 ejvs.journals.ekb.eg
B Schwaiger, J König, C Lesueur - Food analytical methods, 2018 - Springer
In regard to the knowledge of provoking a worldwide resistance against antibiotics due to incorrect application and the resulting uptake of residues via the food chain, the European …
Number of citations: 36 link.springer.com

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